
2-(4-(Methoxymethyl)phenyl)acetic acid
Übersicht
Beschreibung
“2-(4-(Methoxymethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 343880-24-0 and a molecular weight of 180.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula for “2-(4-(Methoxymethyl)phenyl)acetic acid” is C10H12O3 . More detailed structural analysis would require specific tools or software.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a flash point of 117°C and a boiling point of 300.1°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- The compound exhibits interesting crystallographic properties. In the title compound, DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, the acetic acid side chain adopts a roughly perpendicular orientation relative to the phenyl ring, forming hydrogen bonds of the type O-H...O (Okabe, Suga, & Kohyama, 1995).
Anti-Oxidation Activities :
- Studies on the synthesis and anti-oxidation activities of related phenyl acetic acids have shown promising results. Specifically, (3-Hydroxy-4-methoxy phenyl) acetic acid was synthesized and demonstrated anti-oxidation activities through the DPPH radical scavenging method (Wenshan Ren, 2004).
Pharmaceutical Development :
- Research includes the development of DP2 receptor antagonists, where related compounds to 2-(4-(Methoxymethyl)phenyl)acetic acid have been studied for their potential in treating inflammatory and respiratory diseases, such as asthma (Norman, 2011).
Chemical Synthesis :
- The molecule has been utilized in various chemical syntheses. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid through regioselective bromination of 4-methoxyphenylacetic acid was reported with a yield of 84%. This study provides insights into the compound's chemical behavior and potential applications (Guzei, Gunderson, & Hill, 2010).
Neuroprotective Potential :
- Some derivatives, like 2-methoxy-4-(2-propenyl)phenoxy acetic acid (MPPA), have been evaluated for their neuroprotective and anticonvulsant potentialities, suggesting potential applications in treating neurological disorders (Pagès et al., 2011).
Antimicrobial Evaluation :
- Novel derivatives of phenoxy acetic acid, including those similar to 2-(4-(Methoxymethyl)phenyl)acetic acid, have been synthesized and evaluated for their antimicrobial activities against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Zukünftige Richtungen
While specific future directions for “2-(4-(Methoxymethyl)phenyl)acetic acid” are not mentioned in the available resources, it’s worth noting that this compound could be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Eigenschaften
IUPAC Name |
2-[4-(methoxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-9-4-2-8(3-5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBICBXUVKYZJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629360 | |
| Record name | [4-(Methoxymethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methoxymethyl)phenyl)acetic acid | |
CAS RN |
343880-24-0 | |
| Record name | [4-(Methoxymethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxymethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


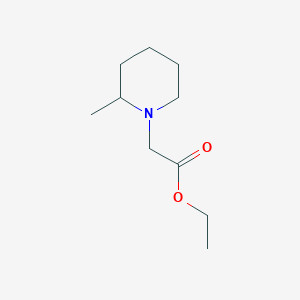
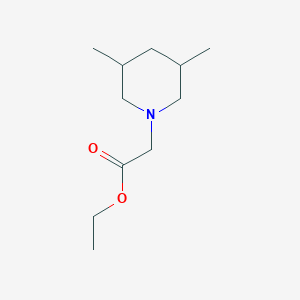
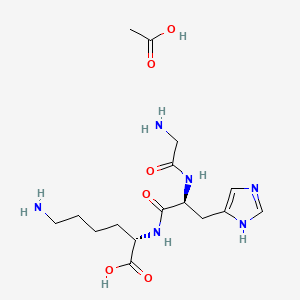



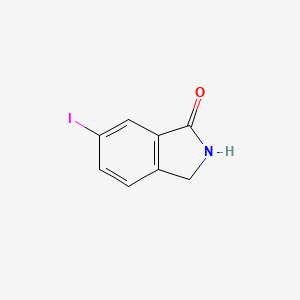
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)
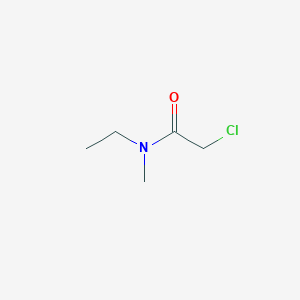

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)
